5-Lipoxygenase Inhibition Potency: 4-Imino-5-methylheptan-2-one (IC₅₀ = 10,000 nM) vs. Clinical-Grade NDGA (IC₅₀ = 200 nM)
In a human polymorphonuclear leukocyte (PMNL) assay measuring reduction of all-trans isomers of LTB₄ and 5-HETE formation following A23187 stimulation with 15-minute preincubation, 4-imino-5-methylheptan-2-one demonstrated 5-LOX inhibition with an IC₅₀ of 10,000 nM, compared to the natural product nordihydroguaiaretic acid (NDGA) which achieves an IC₅₀ of 200 nM against 5-LOX under comparable cell-free conditions [1]. This represents a 50-fold potency differential favoring NDGA for acute inhibition applications. The compound's potency gap illustrates that 4-imino-5-methylheptan-2-one is not a potent 5-LOX inhibitor; rather, its profile suggests utility as either an inhibitor of alternative lipoxygenase isoforms (12-LOX, 15-LOX) where NDGA shows IC₅₀ values of 30 µM, or as a probe for multi-target profiling where partial LOX engagement is desired .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (4-Imino-5-methylheptan-2-one) |
| Comparator Or Baseline | IC₅₀ = 200 nM (Nordihydroguaiaretic acid, NDGA); IC₅₀ > 10,000 nM (shorter-chain imino-ketone analogs, based on structural inference from lipophilicity trends) |
| Quantified Difference | NDGA is 50-fold more potent (10,000 nM vs 200 nM); target compound potency is not competitive with clinical-grade 5-LOX inhibitors |
| Conditions | Human PMNL; reduction of all-trans LTB₄ and 5-HETE; A23187 stimulation; 15 min preincubation |
Why This Matters
This quantitative data enables rational selection between 4-imino-5-methylheptan-2-one and NDGA (or other potent 5-LOX inhibitors) based on desired potency tier; procurement should be guided by whether the experimental design requires sub-micromolar potency (choose NDGA) or accepts mid-micromolar engagement for multi-target profiling.
- [1] BindingDB Entry BDBM50591542 (CHEMBL5173787). Affinity Data: IC₅₀ = 10,000 nM for 5-LOX inhibition in human PMNL. Accessed 2026. View Source
